molecular formula C8H11FINSi B3348653 3-Flouro-2-iodo-4-(trimethylsilyl)pyridine CAS No. 1809161-43-0

3-Flouro-2-iodo-4-(trimethylsilyl)pyridine

Cat. No.: B3348653
CAS No.: 1809161-43-0
M. Wt: 295.17 g/mol
InChI Key: KPNCOEPMXDIESL-UHFFFAOYSA-N
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Description

3-Flouro-2-iodo-4-(trimethylsilyl)pyridine is a chemical compound with the molecular formula C8H11FINSi and a molecular weight of 295.17 g/mol . It is characterized by the presence of fluorine, iodine, and trimethylsilyl groups attached to a pyridine ring. This compound is used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Flouro-2-iodo-4-(trimethylsilyl)pyridine typically involves the introduction of fluorine, iodine, and trimethylsilyl groups onto a pyridine ring. One common method involves the reaction of 3-fluoropyridine with iodine and trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions and at elevated temperatures to ensure the complete substitution of the desired groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Flouro-2-iodo-4-(trimethylsilyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated or iodinated pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Flouro-2-iodo-4-(trimethylsilyl)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new chemical reactions.

    Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is employed in the development of pharmaceuticals and in the study of drug interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Flouro-2-iodo-4-(trimethylsilyl)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The fluorine and iodine atoms can undergo substitution, while the trimethylsilyl group can be used to protect reactive sites during synthesis. The compound’s reactivity is influenced by the electronic and steric effects of these groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Flouro-2-iodo-4-(trimethylsilyl)pyridine is unique due to the combination of fluorine, iodine, and trimethylsilyl groups on the pyridine ring. This combination provides a balance of reactivity and stability, making it a valuable compound in various chemical and research applications .

Properties

IUPAC Name

(3-fluoro-2-iodopyridin-4-yl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FINSi/c1-12(2,3)6-4-5-11-8(10)7(6)9/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNCOEPMXDIESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=NC=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FINSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001253185
Record name Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1809161-43-0
Record name Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-fluoro-2-iodo-4-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001253185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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